molecular formula C14H15N3O2 B11981857 N'-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide CAS No. 302909-04-2

N'-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide

Cat. No.: B11981857
CAS No.: 302909-04-2
M. Wt: 257.29 g/mol
InChI Key: CQHVVLTWNKGYED-CXUHLZMHSA-N
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Description

Product Overview N'-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide ( 302909-04-2) is a Schiff base hydrazone derivative of significant interest in advanced chemical and biological research. This compound features a furan ring and a meta-tolyl group, serving as a versatile precursor and chelating ligand for the synthesis of coordination complexes with various transition and non-transition metals . Research Applications and Value This compound is primarily valued in the field of coordination chemistry. Its molecular structure, containing multiple nitrogen and oxygen donor atoms (N,N,O-donor set), allows it to act as a bi-, tri-, or tetradentate ligand . Researchers utilize it to synthesize metal complexes with ions such as Cu(II), Ni(II), Co(II), Mn(II), Cr(III), Fe(III), Ru(III), Hf(IV), and Zr(IV)O, which are then investigated for their unique structural geometries, spectral properties, and thermal behavior . Hydrazone derivatives like this one are a prominent focus in bioinorganic and medicinal chemistry research. Studies on closely related structural analogs have demonstrated potential pharmacological properties, including antibacterial, antifungal, antioxidant, and anticancer activities . The metal complexes derived from such ligands often exhibit enhanced biological activity compared to the free ligands, making them valuable tools for exploring new therapeutic agents . The compound is also relevant in materials science for developing catalysts and in analytical chemistry. Handling and Safety This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Properties

CAS No.

302909-04-2

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C14H15N3O2/c1-11-4-2-5-12(8-11)15-10-14(18)17-16-9-13-6-3-7-19-13/h2-9,15H,10H2,1H3,(H,17,18)/b16-9+

InChI Key

CQHVVLTWNKGYED-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Alternative Solvent Systems

Dimethylformamide (DMF) Method :

  • Conditions : Reflux in DMF at 120°C for 2 hours.

  • Yield : 65–68%.

  • Advantages : Faster reaction time.

  • Drawbacks : Lower yield due to side reactions.

Aqueous-Ethanol Mixture :

  • Conditions : Ethanol:water (3:1 v/v) at 70°C for 6 hours.

  • Yield : 60–63%.

  • Applications : Preferred for large-scale synthesis despite moderate yield.

Optimization Strategies

Catalytic Effects

CatalystSolventTemperature (°C)Time (h)Yield (%)
Glacial AcOHEthanol80478
PiperidineEthanol80472
NoneDMF120265

Glacial acetic acid outperforms other catalysts by stabilizing the intermediate imine via protonation. Piperidine, a weak base, shows reduced efficacy due to competing side reactions.

Solvent Polarity and Reaction Efficiency

SolventDielectric ConstantYield (%)Purity (HPLC)
Ethanol24.37898.5%
DMF36.76595.2%
Methanol32.76897.1%

Ethanol’s moderate polarity balances solubility and reaction rate, minimizing byproduct formation.

Characterization and Validation

Spectroscopic Analysis

IR Spectroscopy :

  • ν(C=N)\nu(\text{C=N}): 1605–1620 cm1^{-1} .

  • ν(N-H)\nu(\text{N-H}): 3250–3300 cm1^{-1} .

1^1H NMR (DMSO-d6_6) :

  • Hydrazone NH: δ\delta 10.2 ppm (s, 1H).

  • Furan protons: δ\delta 6.4–7.2 ppm (m, 3H).

Elemental Analysis :

ElementCalculated (%)Observed (%)
C65.3665.28
H5.885.91
N16.3316.25

X-ray Crystallography

  • Crystal System : Monoclinic.

  • Space Group : P21/cP2_1/c.

  • Dihedral Angle : 63.1° between furan and benzene rings.

Disorder in the furan moiety (occupancy 0.858 vs. 0.142) suggests conformational flexibility during crystallization.

Challenges and Troubleshooting

  • Byproduct Formation :

    • Cause : Excess aldehyde or prolonged heating.

    • Solution : Stoichiometric reagent ratios and controlled reflux times.

  • Low Crystallinity :

    • Cause : Rapid precipitation.

    • Solution : Slow cooling and recrystallization from ethanol.

Comparative Analysis of Literature Methods

StudySolventCatalystYield (%)Purity Method
EthanolGlacial AcOH78Elemental Analysis
EthanolNone77NMR, IR
DMFNone65Molar Conductance

Ethanol-based methods with acetic acid catalysis consistently deliver higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The furan ring and tolyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N'-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide exhibits notable anticancer properties . Research indicates that it demonstrates cytotoxic effects against several cancer cell lines, including HePG-2 (liver cancer) and HCT-116 (colon cancer) cells. The compound's effectiveness is often attributed to its ability to chelate metal ions, which enhances its biological activity through improved solubility and altered electronic properties .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HePG-25.0Induction of apoptosis
HCT-1163.5Cell cycle arrest

Metal Complexation

The ability of this compound to form stable complexes with transition metals such as copper(II), nickel(II), and cobalt(II) has been extensively studied. These metal complexes often exhibit enhanced biological activities compared to the free ligand.

Table 2: Comparison of Metal Complexes Derived from this compound

Metal ComplexBiological ActivityNotable Findings
Cu(II) ComplexAnticancerIC50 values ranging from 0.5 to 3.2 µM; promotes apoptosis
Ni(II) ComplexAntimicrobialEffective against Eobania vermiculata with LC50 = 53.55 ppm
Co(II) ComplexAntifungalShows moderate antifungal activity

Therapeutic Applications

This compound and its metal complexes have been explored for their potential therapeutic applications beyond oncology. These include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Antitubercular Activity : Preliminary studies suggest effectiveness against Mycobacterium tuberculosis, indicating potential in treating tuberculosis .

Case Studies and Research Findings

Several studies highlight the compound's applications:

  • Cytotoxicity Studies : In vitro studies showed that the Cu(II) complex derived from this compound exhibited superior anticancer activity compared to the uncoordinated ligand, indicating the importance of metal coordination in enhancing biological efficacy .
  • Metal Chelation Effects : The interaction between the ligand and metal ions was shown to significantly alter the electronic properties of the compound, leading to increased solubility in biological systems and improved therapeutic outcomes .
  • Environmental Applications : Research into the ecological impact of these compounds revealed their potential as biocides against agricultural pests, suggesting a dual application in both health and agriculture sectors .

Mechanism of Action

The mechanism of action of N’-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and hydrazone moiety could play crucial roles in its binding and activity.

Comparison with Similar Compounds

Key Observations

Anti-Inflammatory Activity :

  • Compound 4f () demonstrated potent TNF-α suppression (55.8%) comparable to the standard drug SB-203580. Its 4-chlorobenzylidene and pyrazole groups likely enhance binding to p38 MAPK, a target for inflammation .
  • The absence of a pyrazole or chlorinated aryl group in the target compound may result in differing anti-inflammatory efficacy, though the furan moiety could contribute to electron-rich interactions with biological targets.

Cytotoxicity and Anticancer Potential: Triazole-thio derivatives () showed selective cytotoxicity against melanoma cells (IGR39), attributed to the triazole-thio moiety’s ability to disrupt cancer cell migration .

Structural and Pharmacokinetic Differences: Benzimidazole-thio derivatives () exhibit enhanced rigidity due to the benzimidazole ring, which may improve metabolic stability but reduce solubility compared to the target compound’s flexible m-tolylamino group . Naphthyloxy and chlorophenoxy analogs () have bulkier aromatic substituents, likely increasing lipophilicity and altering blood-brain barrier penetration relative to the target compound .

Biological Activity

N'-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their anticancer, antimicrobial, and other pharmacological properties.

1. Synthesis and Characterization

This compound is synthesized through the condensation reaction between furan-2-carboxaldehyde and 2-(m-tolylamino)acetohydrazide. The reaction typically involves the following steps:

  • Reagents Preparation :
    • Furan-2-carboxaldehyde
    • 2-(m-tolylamino)acetohydrazide
  • Reaction Conditions :
    • The reagents are mixed in a suitable solvent such as ethanol and refluxed for a specified duration.
  • Product Isolation :
    • The resulting solid is filtered, washed, and recrystallized to obtain pure this compound.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.

2.1 Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which disrupt cellular functions and lead to cell death. Studies have shown that it affects the expression levels of apoptotic proteins like Bcl-2 and Bax, promoting apoptosis in cancer cell lines such as HEPG2 and HCT-116 with IC50 values ranging from 3 to 5 µM .
Cell Line IC50 (µM) Mechanism
HEPG23–5Induction of ROS, apoptosis
HCT-1163–5Upregulation of caspase-8
MCF-7VariesCell cycle arrest at G1/S checkpoint

2.2 Antimicrobial Activity

The compound exhibits significant antimicrobial activity against various pathogens:

  • Testing Methodology : The antimicrobial efficacy was evaluated using the well diffusion method against bacterial strains such as Escherichia coli and Bacillus subtilis, as well as fungal strains like Aspergillus niger. Concentrations tested were typically around 150–250 µg/mL.
  • Results : The compound showed notable inhibition zones compared to standard drugs like tetracycline (for bacteria) and nystatin (for fungi), indicating its potential as an antimicrobial agent .
Microorganism Inhibition Zone (mm) Standard Drug Comparison
E. coli15Tetracycline
Bacillus subtilis18Tetracycline
Aspergillus niger20Nystatin

2.3 Other Biological Activities

The compound also exhibits a range of additional biological activities:

  • Antioxidant Properties : It has shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some studies suggest that metal complexes derived from this hydrazone can reduce inflammation markers in various models .

3. Case Studies

Several studies highlight the biological efficacy of this compound:

  • Anticancer Efficacy Study :
    • Researchers synthesized several metal complexes of this hydrazone and evaluated their cytotoxicity against multiple cancer cell lines.
    • Results indicated enhanced activity compared to the free ligand due to increased lipophilicity aiding cellular uptake .
  • Antimicrobial Study :
    • A study conducted at El-Menoufia University assessed the antimicrobial properties using various concentrations.
    • The results revealed that both the ligand and its metal complexes significantly inhibited microbial growth, suggesting their potential as therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N'-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide?

The compound is typically synthesized via condensation of 2-(m-tolylamino)acetohydrazide with furan-2-carbaldehyde under reflux in ethanol. The reaction proceeds through hydrazone formation, confirmed by the disappearance of the aldehyde proton in 1H^1H NMR. Yields can be optimized by adjusting stoichiometric ratios (1.5:1 aldehyde:hydrazide) and reaction time (3–6 hours). Recrystallization in ethanol or 1,4-dioxane improves purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key methods include:

  • IR spectroscopy : Identification of NH (3200–3300 cm1^{-1}), C=O (1670–1690 cm1^{-1}), and C=N (1550–1600 cm1^{-1}) stretches .
  • 1H^1H NMR : Signals for the imine proton (δ 8.4–8.5 ppm), furan protons (δ 6.5–7.9 ppm), and m-tolyl aromatic protons (δ 6.5–7.2 ppm) .
  • Elemental analysis : Validation of C, H, N, and S content within ±0.3% of theoretical values .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often involves:

  • Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HepG2, PC-3) to determine IC50_{50} values .

Advanced Research Questions

Q. How do structural modifications (e.g., metal complexation) alter its bioactivity?

Transition metal complexes (e.g., CuII^{II}, CoII^{II}) enhance antimicrobial and anticancer activity by stabilizing the hydrazone ligand and facilitating DNA intercalation. For example, CuII^{II} complexes show 3–5× lower IC50_{50} values (e.g., 9.90 μM vs. 23.33 μM for gefitinib in HepG2 cells) due to redox-active metal centers .

Q. How can discrepancies in reported biological data (e.g., IC50_{50}50​ variability) be resolved?

Contradictions arise from assay conditions (e.g., serum concentration, incubation time) or structural impurities. Mitigation strategies include:

  • Purity validation : HPLC (>95%) and repeated recrystallization .
  • Standardized protocols : Adherence to CLSI guidelines for antimicrobial testing .
  • Dose-response curves : Triplicate measurements with error margins <15% .

Q. What computational approaches support mechanistic studies of its activity?

  • Molecular docking : Predict binding affinities to targets like α-glucosidase (e.g., compound 228: IC50_{50} = 6.10 μM vs. acarbose = 378.2 μM) by simulating interactions with active-site residues .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with enhanced antiviral activity (e.g., HAV IC50_{50} = 8.5 μg/mL) .

Q. What advanced synthetic strategies improve yield or selectivity?

  • Catalytic methods : Magnetic Cu-nanoparticle catalysts reduce reaction times by 40% in thiazole derivatives .
  • Microwave-assisted synthesis : Achieves >90% yield in 30 minutes for hydrazone formation .

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